Methods of Synthesis
The synthesis of 2-Methyl-1-(piperazin-1-yl)butan-1-one can be approached through several methods, with one notable route involving the reaction of racemic 2-methylpiperazine with cinnamyl chloride. This reaction yields a cinnamyl-piperazine intermediate, which is subsequently acylated with butanoyl chloride to produce the final compound .
The general steps for this synthesis are as follows:
This synthesis method is advantageous due to its straightforward nature and the availability of starting materials, which do not require access to controlled precursors .
Molecular Structure
The molecular formula of 2-Methyl-1-(piperazin-1-yl)butan-1-one is , with a molecular weight of approximately 286.41 g/mol. The structure features a piperazine ring substituted at one nitrogen atom with a butanone moiety and a methyl group at the second position on the piperazine ring.
The stereochemistry around the double bond in the N’-cinnamyl group can lead to (E)- and (Z)-isomers, adding complexity to its chemical behavior .
Reactivity and Chemical Reactions
2-Methyl-1-(piperazin-1-yl)butan-1-one can undergo various chemical reactions typical for piperazine derivatives, including:
These reactions are essential for modifying the compound's structure to explore its pharmacological properties or to synthesize analogs for research purposes.
Scientific Applications
2-Methyl-1-(piperazin-1-yl)butan-1-one has potential applications in various fields:
Due to its structural similarities with other psychoactive substances, it may also be studied within toxicology contexts to understand its effects on human health and safety .
The development of acyl piperazine analgesics traces back to pharmaceutical research in the 1960s-1970s, primarily in Japan. Bucinnazine (AP-237), the prototype compound, was synthesized as a potential alternative to morphine for cancer pain management. Early pharmacological studies demonstrated its potent µ-opioid receptor (MOR) agonism and analgesic efficacy comparable to morphine, with a purportedly improved therapeutic index [4]. Despite initial claims of being a "non-narcotic" analgesic, subsequent research confirmed bucinnazine's significant reinforcing effects, rapid tolerance development, and physical dependence potential in animal models. These properties, coupled with its susceptibility to diversion and misuse, limited its widespread medical adoption globally [4] [5]. This foundational research established the acyl piperazine scaffold – featuring a piperazine core linked to a cinnamyl moiety via a carbonyl group – as a viable template for opioid activity. Decades later, clandestine chemists exploited this published literature to design and synthesize novel, uncontrolled derivatives for recreational markets, marking the transition of acyl piperazines from potential pharmaceuticals to substances of abuse [5] [6].
2-Methyl-AP-237 (chemical name: 1-(2-methyl-4-(3-phenylprop-2-en-1-yl)piperazin-1-yl)butan-1-one; CAS: N/A) is a structural analog of the prototypical compound bucinnazine (AP-237). Its defining modification is the introduction of a methyl group (-CH₃) at the 2-position of the piperazine ring within the bucinnazine structure. This seemingly minor alteration significantly impacts its physiochemical and pharmacological profile. Other closely related derivatives encountered in forensic settings include:• AP-238: Features an extended butanoyl chain instead of the propanoyl chain in AP-237.• para-Methyl-AP-237 (4-methyl-AP-237): Incorporates a methyl group on the phenyl ring of the cinnamyl moiety.• Azaprocin: Represents a structurally complex derivative with an ethylenic bridge across the piperazine ring [5].
Table 1: Structural Evolution of Key Bucinnazine Derivatives
Compound | Core Structure | R1 Position | R2 Position | Acyl Chain Length | Relationship to Bucinnazine (AP-237) |
---|---|---|---|---|---|
Bucinnazine (AP-237) | Piperazine | H | H | Propanoyl | Prototype |
2-Methyl-AP-237 | Piperazine | CH₃ | H | Propanoyl | Methyl substitution on piperazine ring |
AP-238 | Piperazine | H | H | Butanoyl | Extended acyl chain (C4) |
para-Methyl-AP-237 | Piperazine | H | CH₃ (phenyl) | Propanoyl | Methyl substitution on phenyl ring |
Azaprocin | Bridged Piperazine | - | - | Propanoyl | Complex bridged structure |
These compounds are structural isomers (AP-238, 2-methyl-AP-237, para-methyl-AP-237 share the formula C₁₈H₂₆N₂O) but exhibit distinct mass spectral fragmentation patterns allowing forensic differentiation [5]. The structural modifications are deliberately designed to circumvent existing drug control legislation while retaining or enhancing psychoactive opioid effects. 2-Methyl-AP-237 itself possesses a chiral center at the 2-position of the piperazine ring, resulting in (R)- and (S)- enantiomers, and the cinnamyl moiety can exist as (E)- and (Z)- stereoisomers. Material encountered in illicit markets is typically a racemic mixture predominantly in the (E)-form [5] [6].
2-Methyl-AP-237 first emerged on the global illicit drug market around 2019. Its initial forensic identification was reported by the National Forensic Laboratory in Ljubljana, Slovenia, in March 2019, marking the first documented seizure of this specific designer opioid [4] [7]. Rapidly thereafter, it appeared in the United States market in June 2019, as evidenced by identifications in drug seizures analyzed by forensic laboratories [1]. Law enforcement reports and toxicology data quickly indicated that 2-methyl-AP-237 was being illicitly distributed, often:
Surveillance data from the U.S. National Forensic Laboratory Information System (NFLIS-Drug) recorded 92 reports of 2-methyl-AP-237 identifications in drug-related casework across federal, state, and local forensic laboratories between its emergence and July 2023 [1]. Its association with public health risks became starkly evident through toxicology testing; the DEA Toxicology Testing Program (DEA TOX) and published reports linked 2-methyl-AP-237 to at least seven fatalities in the United States occurring between February 2020 and July 2023 [1]. The rapid international spread was reflected in controls implemented by other countries, including Sweden (June 2019), Japan (November 2020), Norway, Germany, and Italy (October 2021) [5].
Table 2: Key Early Forensic and Market Identifications of 2-Methyl-AP-237
Timeline | Event/Location | Significance | Source |
---|---|---|---|
March 2019 | Ljubljana, Slovenia | First known forensic identification by a police laboratory | [4] [7] |
June 2019 | United States Illicit Market | First appearance in the US, identified in drug seizures | [1] |
2019-2023 | US NFLIS-Database | 92 reports from forensic labs (as of July 2023) | [1] |
Feb 2020-Jul 2023 | US Post-Mortem Cases | Associated with at least 7 fatalities (DEA TOX & publications) | [1] |
Nov 2023 | UN CND Decision | Placement in Schedule I of the UN Single Convention (1961) | [1] [5] |
Apr 2024 | US DEA Final Order | Permanent placement in Schedule I of the CSA (Effective Date) | [1] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1